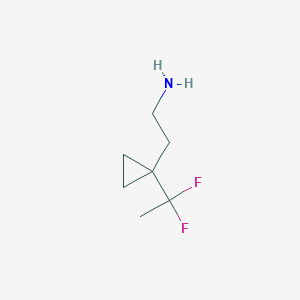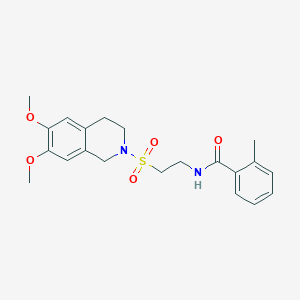
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that has gained significant attention in the field of molecular imaging. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is overexpressed in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.
科学的研究の応用
Novel Histamine Receptor Antagonists
Compounds related to pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists/inverse agonists. These compounds, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have shown potential in the treatment of attentional and cognitive disorders. Their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes make them promising candidates for central nervous system (CNS) drugs, demonstrating ideal pharmaceutical properties such as water solubility, permeability, and low plasma protein binding (Hudkins et al., 2011).
Anticancer and Antiangiogenic Agents
Pyridazinone scaffolds, specifically derivatives such as 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-ones, have been synthesized and characterized for their biological activities. Some of these derivatives have shown inhibitory effects on the viability of human cancer cell lines and potential as antiangiogenic agents, suggesting their application in cancer treatment and the inhibition of tumor progression (Kamble et al., 2015).
Molecular Docking and In Vitro Screening
Pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been prepared and evaluated through molecular docking towards specific target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatility and potential for various pharmaceutical applications (Flefel et al., 2018).
Radioligands for Neurodegenerative Disorders
Fluorinated derivatives, such as those used in positron emission tomography (PET) imaging for peripheral benzodiazepine receptors (PBRs), have been developed to study neurodegenerative disorders. Compounds like [18F]PBR111 have been synthesized for this purpose, demonstrating the potential of pyridazinone-related structures in neurological research and diagnosis (Dollé et al., 2008).
Anti-Lung Cancer Activity
Fluoro substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung cancer, showing significant anticancer activity. These studies suggest the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).
特性
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFRAPSJFVRFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)

![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)
![2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2844550.png)

![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)
![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)




![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)